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Introduction

In the field of nucleoside chemistry, particularly in the development of therapeutic
oligonucleotides and antiviral agents, the modification of the ribose sugar is a cornerstone of
drug design. The 2'-hydroxyl (2'-OH) group of a ribonucleoside is a key position for chemical
modification. However, the hydroxyl group is a notoriously poor leaving group, making direct
nucleophilic substitution reactions inefficient.[1][2] To overcome this, the 2'-OH group is often
converted into a good leaving group, and one of the most reliable methods for this
transformation is tosylation.

This process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence
of a base, typically pyridine.[1][3] The reaction converts the hydroxyl group into a tosylate ester
(-OTs). The resulting tosylate is an excellent leaving group because the negative charge of the
corresponding tosylate anion is delocalized and stabilized by resonance across the sulfonyl
group.[1] This activation "sets the stage" for a subsequent nucleophilic substitution (SN2)
reaction, allowing for the introduction of a wide array of functional groups at the 2'-position with
high efficiency.[1][4][5]

Mechanism of Tosylation

The tosylation of an alcohol proceeds via a nucleophilic attack of the hydroxyl group's oxygen
atom on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine, is used to
neutralize the hydrochloric acid (HCI) that is formed as a byproduct, driving the reaction to
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completion.[1][2] Importantly, the conversion of the alcohol to a tosylate occurs with retention of
stereochemistry at the carbon atom bearing the hydroxyl group.[2]

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

Applications in Drug Development

The conversion of the 2'-OH to a tosylate is a critical step in the synthesis of many modified
nucleosides used in therapeutics. Once the tosylate is in place, it can be readily displaced by a
variety of nucleophiles to introduce functionalities such as:

Halogens (F, Cl, Br): To modulate sugar pucker and metabolic stability.
e Azides (Ns3): Which can be subsequently reduced to amines (NHz) for further conjugation.[5]
e Thiols (SH): For introducing sulfur-containing moieties.

o Alkoxy groups (OR"): To create 2'-O-alkylated nucleosides, such as 2'-O-methyl, which are
prevalent in RNA therapeutics to enhance nuclease resistance and reduce immune
stimulation.

This strategy provides a versatile platform for generating libraries of 2'-modified nucleoside
analogues for screening in drug discovery programs.[6]

Protocols: Tosylation of 2'-Hydroxyl Groups
Critical Consideration: Protecting Groups

Before proceeding with the tosylation of the 2'-OH group in a ribonucleoside, it is imperative to
selectively protect the 3'- and 5'-hydroxyl groups to prevent their reaction with TsCl. A common
strategy is to use a bulky silyl protecting group, such as the di-tert-butylsilylene or
tetraisopropyldisiloxane (TIPDS) group, which simultaneously protects the 3' and 5' positions,
leaving the 2'-OH group accessible for reaction.[7][8]

Caption: General workflow for 2'-OH modification via tosylation.

Protocol 1: Tosylation of a 3',5'-O-TIPDS-Protected
Ribonucleoside
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This protocol describes a general procedure for the tosylation of the 2'-OH group of a
ribonucleoside previously protected at the 3' and 5' positions.

Materials:

e 3',5-0-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-ribonucleoside
o p-Toluenesulfonyl chloride (TsCl)

e Anhydrous Pyridine

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
« Silica gel for column chromatography

o Ethyl acetate and hexanes for chromatography

Procedure:

o Dissolve the 3',5'-O-TIPDS-protected ribonucleoside (1.0 eq.) in anhydrous pyridine (approx.
0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

e Cool the solution to 0°C in an ice bath.

e Add p-toluenesulfonyl chloride (TsCl, 1.5-2.0 eq.) portion-wise to the stirred solution. Ensure
the temperature remains at 0°C.

» Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for
an additional 4-16 hours.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of
water.

 Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
e Wash the organic layer sequentially with saturated agueous NaHCOs solution and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure to obtain the crude product.

o Purify the crude 2'-O-tosylated product by silica gel flash column chromatography, typically
using a gradient of ethyl acetate in hexanes.

Protocol 2: Subsequent Nucleophilic Substitution
(Example: Azide Formation)

This protocol demonstrates the use of the 2'-O-tosyl nucleoside as a substrate for an SN2
reaction.

Materials:

e Purified 2'-O-tosyl-3',5-O-TIPDS-ribonucleoside

e Sodium azide (NaNs)

e Anhydrous Dimethylformamide (DMF)

e Dichloromethane (DCM)

o Deionized water

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o Dissolve the 2'-O-tosyl nucleoside (1.0 eq.) in anhydrous DMF.

e Add sodium azide (NaNs, 3.0-5.0 eq.) to the solution.
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e Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
 After the reaction is complete, cool the mixture to room temperature and dilute with DCM.
e Wash the organic mixture with water (3x) to remove DMF and excess NaNs.

o Dry the organic layer over Na2SOa, filter, and remove the solvent under reduced pressure.

e The resulting crude 2'-azido nucleoside can be purified by silica gel chromatography if
necessary before proceeding to the deprotection step.

Data Summary

The efficiency of the tosylation and subsequent substitution reactions can vary based on the
specific nucleoside and reaction conditions. The following table provides representative data
compiled from typical procedures.

. Typical Yield
Reaction Step Substrate Key Reagents (%) Reference
0
) 3',5'-0O-Protected . General
Tosylation o TsCl, Pyridine 85 - 95% )
Uridine Literature
Pentaerythritol-
) o TsCl, DMAP,
Tosylation derivatized ~60% [519]
EtsN
alcohol
Substitution 2'-O-Tosyl
o _ NaNs, DMF 80 - 90% [5]
(Azidation) Nucleoside
Substitution 2'-O-Tosyl
o . NaBr, DMF 65 - 75% [5]
(Bromination) Nucleoside
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» To cite this document: BenchChem. [Application Notes: Conversion of 2'-Hydroxyl Group to a
Tosylate Leaving Group]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8282233#conversion-of-2-oh-to-a-good-leaving-
group-using-tscl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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